![molecular formula C9H10F2O2 B1427570 1-(2,6-Difluoro-4-methoxyphenyl)ethanol CAS No. 1250487-28-5](/img/structure/B1427570.png)
1-(2,6-Difluoro-4-methoxyphenyl)ethanol
Overview
Description
“1-(2,6-Difluoro-4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H10F2O2 . It has an average mass of 188.171 Da and a monoisotopic mass of 188.064880 Da . It is also known by its CAS Number: 1250487-28-5 .
Molecular Structure Analysis
The InChI code for “1-(2,6-Difluoro-4-methoxyphenyl)ethanol” is 1S/C9H10F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5,12H,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(2,6-Difluoro-4-methoxyphenyl)ethanol” is a liquid at room temperature .Scientific Research Applications
Synthesis of Ligands
“1-(2,6-Difluoro-4-methoxyphenyl)ethanol” can be used to prepare a ligand N4Py 2Ar2 . This ligand is then used to synthesize a Fe complex, which is employed in aromatic C−F hydroxylation reactions .
Copper-Catalyzed Trifluoromethylthiolation
This compound serves as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids . This reaction is significant in the field of organic synthesis.
Preparation of Antithrombotic Agents
“1-(2,6-Difluoro-4-methoxyphenyl)ethanol” is used as a substrate in the preparation of a thio xylopyranoside . This compound is a potent antithrombotic agent, which can prevent or treat thrombotic disorders.
Suzuki and Stille Coupling Reactions
This compound is involved in Suzuki and Stille coupling reactions for the synthesis of antithrombotic drugs . These reactions are widely used in the pharmaceutical industry for the synthesis of various drugs.
Microwave-Mediated Reactions
In some studies, “1-(2,6-Difluoro-4-methoxyphenyl)ethanol” has been used in microwave-mediated reactions . These reactions are known for their efficiency and speed.
Large-Scale Preparations
This compound has been used in large-scale preparations . The conversion of this compound can be readily carried out on the 5 mmol scale to obtain the desired product in high yield .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like many organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Pharmacokinetics
Given its molecular weight of 18817 , it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be determined .
properties
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODBXQQEAUSBBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)OC)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluoro-4-methoxyphenyl)ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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